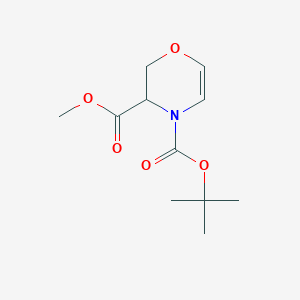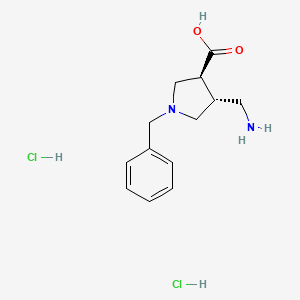
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride, also known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
Benzaldehyde, Ethyl acetoacetate, Ammonium acetate, Benzylamine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Acetic acid, Sodium nitrite, Sulfuric acid, Sodium bicarbonate, Sodium chloride
Reaction
Step 1: Condensation of benzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form ethyl 3-phenyl-3-oxopropanoate., Step 2: Reduction of ethyl 3-phenyl-3-oxopropanoate with sodium borohydride to form (S)-ethyl 3-phenylhydroxypropanoate., Step 3: Conversion of (S)-ethyl 3-phenylhydroxypropanoate to (S)-3-phenylpropanoic acid by acidic hydrolysis., Step 4: Protection of the carboxylic acid group of (S)-3-phenylpropanoic acid with methanol and sulfuric acid to form methyl (S)-3-phenylpropanoate., Step 5: Conversion of methyl (S)-3-phenylpropanoate to (S)-3-phenylpropanoic acid hydrazide by reaction with hydrazine hydrate., Step 6: Condensation of (S)-3-phenylpropanoic acid hydrazide with benzylamine to form (S)-3-benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid hydrazide., Step 7: Oxidation of (S)-3-benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid hydrazide with sodium nitrite and sulfuric acid to form (S)-3-benzyl-1-phenylpyrrolidine-2,5-dione., Step 8: Reduction of (S)-3-benzyl-1-phenylpyrrolidine-2,5-dione with sodium borohydride to form (S)-3-benzyl-1-phenylpyrrolidine-2,5-diol., Step 9: Protection of the hydroxyl group of (S)-3-benzyl-1-phenylpyrrolidine-2,5-diol with methanol and sulfuric acid to form methyl (S)-3-benzyl-1-phenylpyrrolidine-2,5-diol., Step 10: Conversion of methyl (S)-3-benzyl-1-phenylpyrrolidine-2,5-diol to (S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid by reaction with sodium nitrite and hydrochloric acid., Step 11: Formation of the dihydrochloride salt of (S)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid by reaction with hydrochloric acid and sodium bicarbonate., The final product is (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride.
作用机制
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride acts as a competitive inhibitor of VMAT2, preventing the uptake of monoamines into synaptic vesicles and thereby reducing their release into the synaptic cleft. This leads to a decrease in neurotransmitter release and a subsequent reduction in the activity of dopaminergic neurons in the brain. The precise mechanism by which (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride exerts its neuroprotective effects is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways and the reduction of oxidative stress.
生化和生理效应
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride has been shown to have a number of biochemical and physiological effects, including the inhibition of monoamine uptake, the reduction of oxidative stress, and the modulation of intracellular signaling pathways. It has also been found to have neuroprotective effects in animal models of Parkinson's disease, as well as potential applications in the treatment of other neurological disorders.
实验室实验的优点和局限性
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride has several advantages for lab experiments, including its high potency and selectivity for VMAT2, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
未来方向
There are several potential future directions for research on (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride, including the development of more potent and selective VMAT2 inhibitors, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its mechanism of action and its effects on intracellular signaling pathways. Additionally, the use of (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride in combination with other therapeutic agents may hold promise for the treatment of Parkinson's disease and other neurodegenerative disorders.
科学研究应用
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent inhibitor of the vesicular monoamine transporter (VMAT2), which plays a crucial role in the regulation of neurotransmitter release in the brain. (3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride has been shown to have neuroprotective effects in animal models of Parkinson's disease, making it a potential therapeutic agent for the treatment of this debilitating disorder.
属性
IUPAC Name |
(3S,4R)-4-(aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c14-6-11-8-15(9-12(11)13(16)17)7-10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,14H2,(H,16,17);2*1H/t11-,12-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAXQEFMHUCMIG-MBORUXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(Aminomethyl)-1-benzylpyrrolidine-3-carboxylic acid;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2616099.png)
![N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide](/img/structure/B2616101.png)
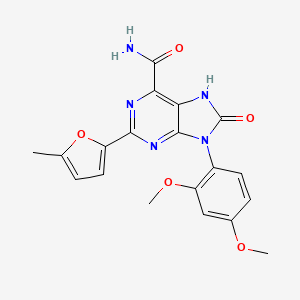
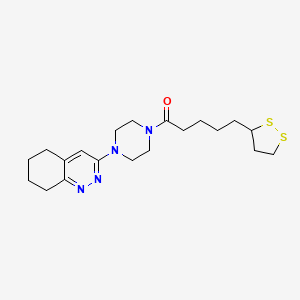
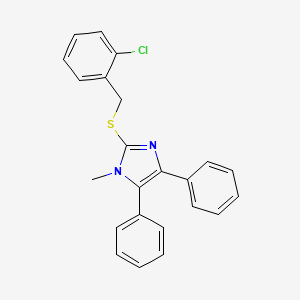
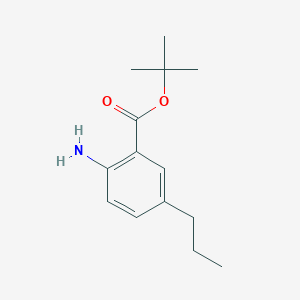
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2616111.png)
![6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2616112.png)
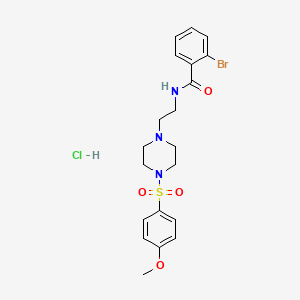
![Tert-butyl 4-[[methyl-(5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2616114.png)
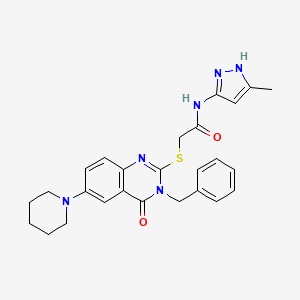
![5-methyl-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616118.png)
![diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2616119.png)
